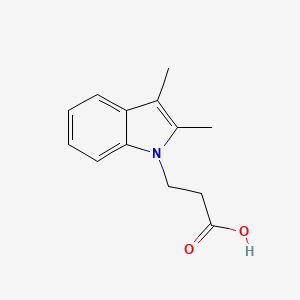

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid

描述

属性

IUPAC Name |

3-(2,3-dimethylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-10(2)14(8-7-13(15)16)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPFNICPJDRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360265 | |

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40313-28-8 | |

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Methylation: The indole ring is then methylated at positions 2 and 3 using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Propanoic Acid Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the propanoic acid, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives of the propanoic acid group.

Substitution: Halogenated or nitrated indole derivatives.

科学研究应用

Pharmacological Applications

1.1 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid. Research indicates that compounds like indole propionic acid exhibit strong neuroprotective and antioxidant activities. These properties make them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

1.2 Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated that indole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. For instance, indole propionic acid was identified as a potent inhibitor with favorable pharmacokinetic properties in mouse models . This suggests its potential use as an adjunct therapy in tuberculosis treatment.

1.3 Antidepressant Properties

Indole compounds are also being investigated for their antidepressant effects. The modulation of serotonin pathways by these compounds could lead to new therapeutic strategies for mood disorders. The structural similarity of this compound to known antidepressants suggests it may interact with serotonin receptors, warranting further investigation .

Biochemical Applications

2.1 Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. This inhibition could enhance the levels of neurotransmitters in the brain, contributing to its antidepressant effects .

2.2 Antioxidant Activity

The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. By scavenging free radicals, it may protect cells from damage associated with various diseases, including cancer and cardiovascular disorders .

Industrial Applications

3.1 Chemical Synthesis

In industrial chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique indole structure allows it to be modified into a variety of derivatives with tailored biological activities .

3.2 Material Science

The compound is also being explored for applications in material science, particularly in the development of new polymers and nanomaterials that leverage its chemical properties for enhanced performance in various applications.

Case Studies and Research Findings

| Study Title | Findings | Implications |

|---|---|---|

| Neuroprotective Effects of Indole Derivatives | Demonstrated significant neuroprotection and antioxidant activity in vitro | Potential treatment for neurodegenerative diseases |

| Antimicrobial Activity Against Mycobacterium tuberculosis | Indole propionic acid showed dose-dependent growth inhibition | Possible adjunct therapy for tuberculosis |

| Enzyme Inhibition Studies | Identified as a monoamine oxidase inhibitor | Could enhance neurotransmitter levels for mood disorders |

作用机制

The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The propanoic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific biological context in which the compound is used.

相似化合物的比较

Research Findings and Implications

- Antimicrobial Potential: Chlorinated analogs from marine Streptomyces () suggest that halogenation enhances bioactivity, a strategy applicable to optimizing the target compound .

- Synthetic Challenges: Derivatives like 3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid () require multi-step synthesis due to complex substitution patterns, which may limit scalability .

生物活性

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C₁₃H₁₅NO₂

- Molecular Weight : 219.27 g/mol

- Functional Groups : Indole ring and propanoic acid moiety

Target Receptors

This compound exhibits a high affinity for various receptors, influencing multiple biochemical pathways. Indole derivatives are known to interact with:

- Influenza A Virus : Some studies indicate inhibitory effects on viral replication.

- Cancer Cell Pathways : The compound has shown potential in modulating pathways associated with cell proliferation and apoptosis.

Biochemical Pathways

The compound's interaction with cellular receptors suggests a broad spectrum of biological activities, including:

- Antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer properties through apoptosis induction in various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.69 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 5.64 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound's structural characteristics contribute to its biological activity against pathogenic microorganisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 0.13 mg/mL to 0.69 mg/mL, indicating promising antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Case Studies

- Study on HCT-116 Cells :

- Comparative Analysis with Similar Compounds :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves alkylation of 2,3-dimethylindole with a propanoic acid derivative. Key steps include:

- Indole activation : Using bases like NaH or KOH to deprotonate the indole nitrogen.

- Alkylation : Reacting with ethyl 3-bromopropanoate or similar electrophiles.

- Hydrolysis : Acidic or basic hydrolysis of the ester to yield the carboxylic acid.

- Reaction temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect yield. Lower temperatures reduce side reactions, while polar solvents enhance nucleophilicity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

- Answer :

- NMR : -NMR confirms substitution patterns (e.g., dimethyl groups at C2/C3 of indole, propanoic acid chain integration). -NMR identifies carbonyl (170–175 ppm) and aromatic carbons.

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- HRMS : Validates molecular formula (CHNO, exact mass 217.1103).

- Cross-referencing with XRD data for analogous indole derivatives ensures structural accuracy .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Ventilation : Ensure local exhaust ventilation to avoid inhalation of dust.

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

- Answer :

- Stepwise alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.

- Temperature control : Maintain 70–75°C to favor N-alkylation over C-alkylation.

- Solvent selection : Dichloromethane minimizes ester hydrolysis side reactions during alkylation.

- Monitoring : Employ TLC (silica, 1:1 ethyl acetate/hexane) to track reaction progress and isolate intermediates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer :

- Comparative assays : Use standardized cell lines (e.g., HEK293 or HeLa) and controls (e.g., indomethacin for COX inhibition studies).

- Dose-response profiling : Evaluate EC values across multiple concentrations to distinguish nonspecific effects.

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding.

- Structural analogs : Compare activity with derivatives (e.g., 3-(5-cyclopropylindol-1-yl)propanoic acid) to identify critical substituents .

Q. How can isotope-labeled analogs (e.g., deuterated forms) aid in pharmacokinetic studies?

- Answer :

- Synthesis : Incorporate deuterium at metabolically stable positions (e.g., methyl groups) via deuterated reagents (e.g., CDI).

- Applications :

- Mass spectrometry : Differentiate labeled compounds from endogenous metabolites in plasma/tissue samples.

- Metabolic stability : Assess deuteration’s impact on CYP450-mediated oxidation using liver microsomes.

- Case study : Deuterated indole derivatives show prolonged half-lives in rodent models .

Q. What computational methods predict interactions between this compound and biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding to enzymes (e.g., cyclooxygenase-2).

- MD simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories.

- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity for analog design.

- Validation : Cross-check with experimental data (e.g., IC values from enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。